molecular formula C10H21ClN2O B1445515 (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride CAS No. 40847-07-2

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Cat. No.: B1445515
CAS No.: 40847-07-2
M. Wt: 220.74 g/mol
InChI Key: AUCMAPTZNATFLR-FVGYRXGTSA-N
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Description

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects. These compounds are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves the reaction of a suitable ketone with pyrrolidine under reductive amination conditions. The process generally includes the following steps:

    Formation of the Intermediate: The ketone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and efficient mixing.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of monoamines, including dopamine, norepinephrine, and serotonin, in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the brain, resulting in stimulant effects . The molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Its (S)-enantiomeric form may also contribute to its distinct effects compared to other synthetic cathinones.

Properties

IUPAC Name

(2S)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCMAPTZNATFLR-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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